1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene
Overview
Description
1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene is a useful research compound. Its molecular formula is C16H17BrO3 and its molecular weight is 337.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of these compounds can be inferred from their chemical structure and the known reactions of similar compounds. The bromine atom in these compounds is a good leaving group, which suggests that these compounds may undergo nucleophilic substitution reactions . Additionally, the presence of the dimethoxymethyl and benzyloxy groups suggests that these compounds could participate in reactions involving the formation of acetals and reactions at the benzylic position .
Biochemical Pathways
For example, the formation of acetals is a key step in many biological reactions, including the breakdown and synthesis of carbohydrates .
Pharmacokinetics
For example, bromine atoms can enhance the lipophilicity of a compound, potentially increasing its absorption and distribution .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of these compounds, and the presence of other molecules can influence their stability and their ability to reach their targets .
Biochemical Analysis
Biochemical Properties
1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further participate in various biochemical pathways . Additionally, this compound can interact with proteins involved in signal transduction, potentially affecting cellular communication and response mechanisms.
Cellular Effects
The effects of this compound on cells are diverse and can influence several cellular processes. This compound has been observed to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can alter gene expression and cellular metabolism . Furthermore, it can impact cellular functions such as proliferation, differentiation, and apoptosis, making it a compound of interest in cancer research and other fields of cellular biology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding to specific receptors or enzymes, leading to either inhibition or activation of these biomolecules. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that the compound remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, toxic effects such as liver damage, oxidative stress, and disruption of normal cellular functions have been observed . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s interaction with metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of the compound in target tissues, where it can exert its effects . The distribution pattern of the compound can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
4-bromo-2-(dimethoxymethyl)-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-16(19-2)14-10-13(17)8-9-15(14)20-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGVYXZKHSEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220550 | |
Record name | 4-Bromo-2-(dimethoxymethyl)-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-00-5 | |
Record name | 4-Bromo-2-(dimethoxymethyl)-1-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(dimethoxymethyl)-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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